3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thieno[2,3-b]pyridine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction proceeds through a cyclization process to form the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Diazotization: Reaction with sodium nitrite in acidic conditions to form diazonium salts.
Substitution: Nucleophilic substitution reactions at the amino group or the ester carbonyl group.
Cyclization: Formation of various heterocyclic compounds through intramolecular cyclization reactions.
Common Reagents and Conditions
Diazotization: Sodium nitrite and hydrochloric acid.
Substitution: Aromatic aldehydes, thiourea, guanidine carbonate, and hydroxylamine hydrochloride.
Cyclization: Potassium hydroxide in ethanol.
Major Products
Diazotization: 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine.
Substitution: N1-arylmethylene-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazone.
Cyclization: 7,9-dimethyl-2-thioxo-1,3-dihydropyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one.
Scientific Research Applications
3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Studied for its potential use in the treatment of central nervous system diseases and as an inhibitor of C-terminal hydrolase L1 (UCH-L1).
Mechanism of Action
The mechanism of action of 3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(thiophen-2-yl)methanone
- 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
Uniqueness
3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
Properties
IUPAC Name |
(3-methylphenyl) 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-9-5-4-6-12(7-9)21-17(20)15-14(18)13-10(2)8-11(3)19-16(13)22-15/h4-8H,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTYUBDUAVKMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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